molecular formula C20H17FN6 B2539863 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380086-22-4

4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2539863
CAS RN: 2380086-22-4
M. Wt: 360.396
InChI Key: HOQSWCAEPXMVLO-UHFFFAOYSA-N
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Description

The compound “4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C20H17FN6. It is a powder at room temperature .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyridine ring, a piperazine ring, and a pyridazin ring. The presence of these rings and the fluorophenyl group contribute to the compound’s properties .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 282.32 .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Complex pyridine derivatives, including 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile, have been synthesized and characterized, with applications ranging from potential inhibitors of specific enzymes to novel compounds with antimicrobial and antitumor activities. For instance, studies have explored the crystal structure, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies on pyridine derivatives to evaluate their potential as inhibitors of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Antimicrobial and Antioxidant Activities

  • Pyridine and fused pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies include in silico molecular docking screenings to predict the binding energies of these compounds with target proteins, suggesting their potential as novel agents for treating microbial infections and oxidative stress (Flefel et al., 2018).

Drug Development and Neuropharmacology

  • Some derivatives of pyridine have been examined for their potential in neuropharmacology, particularly as dopamine D-2 and serotonin 5-HT2 antagonists. These compounds could offer insights into developing new treatments for psychiatric disorders by modifying molecular structures to enhance receptor affinity and selectivity, thereby reducing side effects (Perregaard et al., 1992).

Structural Analysis and Electronic Properties

  • The structural and electronic properties of substituted pyridazines, triazines, and pyrimidines have been investigated, providing valuable information on how modifications in molecular structures can influence drug activity and receptor binding. This research aids in understanding the fundamental chemistry behind drug design and the development of more effective therapeutic agents (Georges et al., 1989).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-16-3-1-2-15(12-16)19-4-5-20(25-24-19)27-10-8-26(9-11-27)18-6-7-23-17(13-18)14-22/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQSWCAEPXMVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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